2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol
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Overview
Description
2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol is an organic compound with the molecular formula C11H13BrO2. It is a halogenated heterocycle that is used as a building block in organic synthesis . This compound is characterized by the presence of a bromophenyl group attached to a tetrahydropyran ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 3-bromophenyl magnesium bromide with tetrahydro-2H-pyran-4-one under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the tetrahydropyran ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)tetrahydro-2H-pyran: Similar structure but with a different substitution pattern on the phenyl ring.
2-(Bromomethyl)tetrahydro-2H-pyran: Contains a bromomethyl group instead of a bromophenyl group.
Tetrahydro-2H-pyran-4-ol: Lacks the bromophenyl group, making it less reactive in certain chemical reactions.
Uniqueness
2-(3-Bromophenyl)tetrahydro-2H-pyran-4-ol is unique due to the presence of both a bromophenyl group and a tetrahydropyran ring. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13BrO2 |
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Molecular Weight |
257.12 g/mol |
IUPAC Name |
2-(3-bromophenyl)oxan-4-ol |
InChI |
InChI=1S/C11H13BrO2/c12-9-3-1-2-8(6-9)11-7-10(13)4-5-14-11/h1-3,6,10-11,13H,4-5,7H2 |
InChI Key |
DVMPUTOOTAISII-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CC1O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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